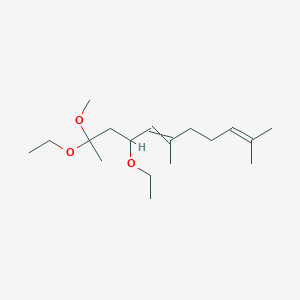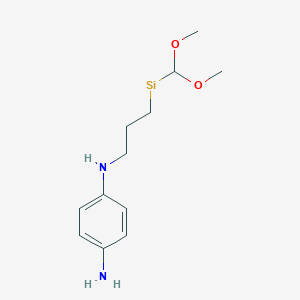
2-Fluoro-4-nitro-1-(pentyloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-nitro-1-(pentyloxy)benzene is an organic compound with the molecular formula C11H14FNO3 It is a derivative of benzene, where the benzene ring is substituted with a fluoro group at the 2-position, a nitro group at the 4-position, and a pentyloxy group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-nitro-1-(pentyloxy)benzene typically involves a multi-step process. One common method starts with the nitration of 2-fluorophenol to introduce the nitro group at the 4-position. This is followed by the alkylation of the hydroxyl group with pentyl bromide to form the pentyloxy group. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and bases like potassium carbonate for alkylation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Fluoro-4-nitro-1-(pentyloxy)benzene can undergo various chemical reactions, including:
Nucleophilic Aromatic Substitution (NAS): The fluoro group can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The pentyloxy group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
NAS: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are used with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
NAS: Substituted benzene derivatives depending on the nucleophile used.
Reduction: 2-Fluoro-4-amino-1-(pentyloxy)benzene.
Oxidation: 2-Fluoro-4-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Fluoro-4-nitro-1-(pentyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Fluoro-4-nitro-1-(pentyloxy)benzene depends on its chemical structure and the specific reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the fluoro group. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding.
Comparaison Avec Des Composés Similaires
2-Fluoro-4-nitro-1-(pentyloxy)benzene can be compared with other similar compounds, such as:
2-Fluoro-4-nitroaniline: Similar structure but with an amino group instead of a pentyloxy group.
4-Fluoronitrobenzene: Lacks the pentyloxy group, making it less hydrophobic.
2-Fluoro-4-nitrophenol: Contains a hydroxyl group instead of a pentyloxy group, affecting its reactivity and solubility.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
112772-90-4 |
|---|---|
Formule moléculaire |
C11H14FNO3 |
Poids moléculaire |
227.23 g/mol |
Nom IUPAC |
2-fluoro-4-nitro-1-pentoxybenzene |
InChI |
InChI=1S/C11H14FNO3/c1-2-3-4-7-16-11-6-5-9(13(14)15)8-10(11)12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
WJQAZMUMFQPDLX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=C(C=C(C=C1)[N+](=O)[O-])F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





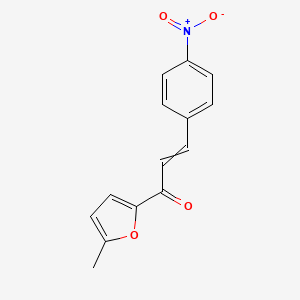
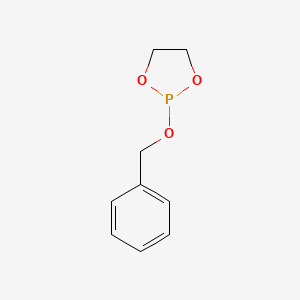

![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
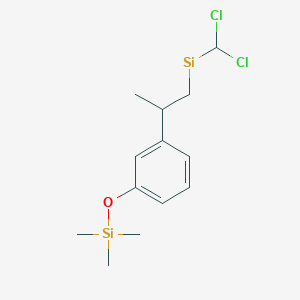
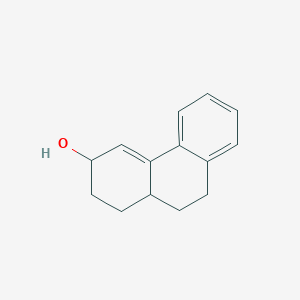
![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)

